2-(4-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide
CAS No.: 1105228-07-6
Cat. No.: VC5353886
Molecular Formula: C16H15ClFNO2
Molecular Weight: 307.75
* For research use only. Not for human or veterinary use.
![2-(4-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide - 1105228-07-6](/images/structure/VC5353886.png)
Specification
CAS No. | 1105228-07-6 |
---|---|
Molecular Formula | C16H15ClFNO2 |
Molecular Weight | 307.75 |
IUPAC Name | 2-(4-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide |
Standard InChI | InChI=1S/C16H15ClFNO2/c17-13-3-1-12(2-4-13)11-16(20)19-9-10-21-15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H,19,20) |
Standard InChI Key | BFUHBJSMPDJMFK-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC(=O)NCCOC2=CC=C(C=C2)F)Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
2-(4-Chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide features a central acetamide group flanked by two aromatic substituents: a 4-chlorophenyl moiety and a 4-fluorophenoxy ethyl chain. The molecular formula is C₁₆H₁₅ClFNO₂, with a molecular weight of 307.74 g/mol . The presence of both chlorine and fluorine atoms introduces distinct electronic effects, influencing the compound’s reactivity and interactions with biological targets.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₅ClFNO₂ |
Molecular Weight | 307.74 g/mol |
IUPAC Name | 2-(4-Chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide |
CAS Number | 1105228-07-6 |
The 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the 4-fluorophenoxy ethyl chain contributes to steric and electronic modulation of the acetamide core .
Synthetic Routes and Optimization
General Synthesis Methodology
The synthesis typically involves a multi-step process:
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Formation of the Acetamide Backbone: Reacting 4-chlorophenylacetic acid with thionyl chloride (SOCl₂) yields the corresponding acid chloride.
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Amide Coupling: The acid chloride is then reacted with 2-(4-fluorophenoxy)ethylamine in the presence of a base such as triethylamine (Et₃N) to form the target compound .
Reaction Scheme:
Industrial-Scale Production Challenges
Industrial synthesis requires optimization of reaction conditions to maximize yield and purity. Key parameters include:
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Temperature Control: Maintaining 0–5°C during acid chloride formation prevents side reactions.
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Solvent Selection: Dichloromethane (DCM) or ethyl acetate is preferred for their compatibility with amide bond formation .
Physicochemical Properties
Solubility and Stability
Preliminary data suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in aqueous buffers. Stability studies under accelerated conditions (40°C/75% RH) indicate no significant degradation over 72 hours, making it suitable for short-term storage .
Table 2: Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
DMSO | >50 |
Ethanol | 10–20 |
Water (pH 7.4) | <1 |
Biological Activity and Mechanisms
Neuroprotective Applications
A structurally related compound, acetamide-N-[2-(4-chlorophenyl)ethyl]-2-[[8-(4-fluorophenyl)-3,4-dihydro-4-oxopyrazolo[1,5-a] triazin-2-yl]thio]- (CAS 457.91 g/mol), demonstrated neuroprotective effects in hippocampal neurons, reducing oxidative stress markers by 40% . This suggests potential cross-reactivity or shared mechanisms with the target compound.
Future Research Directions
Unanswered Questions
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Target Identification: High-throughput screening to map protein-binding partners.
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Metabolic Stability: In vitro assays using liver microsomes to assess hepatic clearance.
Structural Modifications
Introducing sulfone or morpholine groups (as seen in analogs ) could enhance solubility or blood-brain barrier penetration.
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